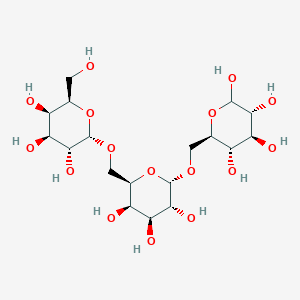
D-Gal alpha 1->6D-Gal alpha 1->6D-Glucose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-D-Galp-(1->6)-alpha-D-Galp-(1->6)-D-Glcp is a trisaccharide consisting of two alpha-D-galactopyranose residues and a D-glucopyranose residue joined in sequence by (1->6) glycosidic bonds. It is functionally related to an alpha-D-Galp-(1->6)-D-Galp.
D-Gal alpha 1->6D-Gal alpha 1->6D-Glucose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
D-Gal alpha 1->6D-Gal alpha 1->6D-Glucose is a natural product found in Rehmannia glutinosa with data available.
Applications De Recherche Scientifique
Alpha-amylase Determination : A new substrate, 4-O-beta-D-galactopyranosylmaltotetraose (Gal-G4), is used for determining alpha-amylase in serum and urine. This method, involving a coupled assay with alpha-glucosidase, glucokinase, and glucose-6-phosphate dehydrogenase as auxiliary enzymes, has potential applications in clinical chemistry (Kikuchi et al., 1998).
Insulin Release Mechanism : Research on the metabolism of alpha- and beta-D-glucose in isolated islets suggests that alpha-D-Glucose exerts a more marked insulinotropic action than beta-D-glucose. This difference in action may be linked to the glycolytic flux and is significant for understanding the stimulus-secretion coupling of glucose-induced insulin release (Malaisse et al., 1976).
Sugar-Sensing Mechanisms in Plants : A study on barley embryos indicates the existence of independent glucose and disaccharide sensing processes modulating the expression of alpha-amylase. This research provides insights into the role of different sugars in plant physiology and metabolic regulation (Loreti et al., 2000).
Endoglycosidase Activities : Research on endo-alpha-N-acetyl-D-galactosaminidase from Diplococcus pneumoniae shows its transglycosylation and transfer reaction activities. This enzyme's ability to catalyze transfer of Gal beta 1----3GalNAc to various acceptors, including glycerol and hexoses, has potential applications in the synthesis of glycosides (Bardales & Bhavanandan, 1989).
Design of Glycogen Phosphorylase Inhibitors : Research involving the study of alpha- and beta-C-glucosides and 1-thio-beta-D-glucose compounds provides insights into designing inhibitors of glycogen phosphorylase. This work is relevant in understanding and managing glycogen metabolism (Watson et al., 1994).
Immunomodulatory Activities : A study on dendritic cells expressing transgenic Galectin-1 (gal-1) highlights its potential to prevent Type 1 diabetes through regulatory effects on activated T cells. This research is significant in the field of immunotherapy and autoimmune diseases (Perone et al., 2006).
Propriétés
IUPAC Name |
(3R,4S,5S,6R)-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(20)11(24)14(27)17(33-4)31-3-6-9(22)12(25)15(28)18(34-6)30-2-5-8(21)10(23)13(26)16(29)32-5/h4-29H,1-3H2/t4-,5-,6-,7+,8-,9+,10+,11+,12+,13-,14-,15-,16?,17+,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJQEBRMDXPWNX-SMGIPPFUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)O)O)O)O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H](C(O3)O)O)O)O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30928283 |
Source


|
| Record name | Hexopyranosyl-(1->6)hexopyranosyl-(1->6)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30928283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Gal alpha 1->6D-Gal alpha 1->6D-Glucose | |
CAS RN |
13382-86-0 |
Source


|
| Record name | Hexopyranosyl-(1->6)hexopyranosyl-(1->6)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30928283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

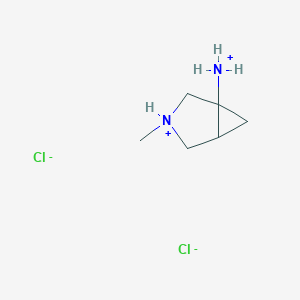
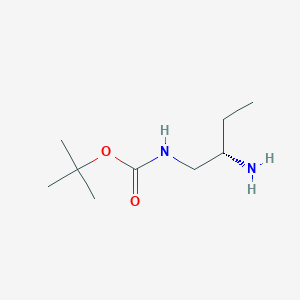

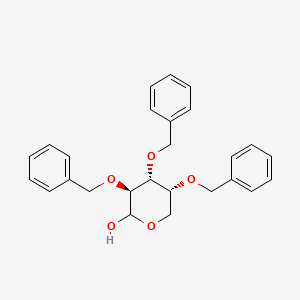
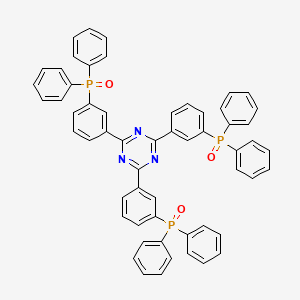
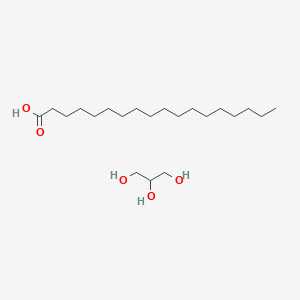
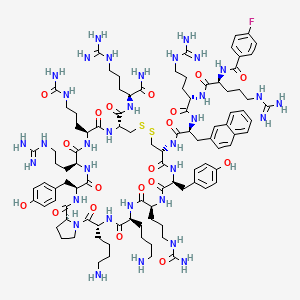

![2-(4-Fluorophenyl)-4-oxo-3,5,6,7,8,9-hexahydrocyclohepta[d]pyrimidine-7-carboxylic acid](/img/structure/B8084984.png)
![3-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.5]decan-4-yl]propanoic acid](/img/structure/B8084990.png)
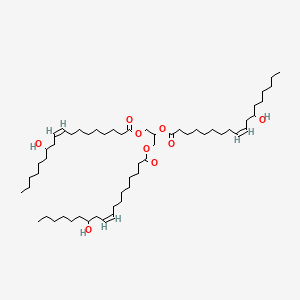
![1-Benzyl-4-[[4,5-bis(hydroxymethyl)triazol-1-yl]methyl]piperidin-4-ol](/img/structure/B8085013.png)
![Tert-butyl 4-[[4,5-bis(hydroxymethyl)triazol-1-yl]methyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B8085017.png)
![2-[3-[(2-Methylpropan-2-yl)oxycarbonyl]-7-phenylmethoxycarbonyl-3,7-diazabicyclo[3.3.1]nonan-9-yl]acetic acid](/img/structure/B8085039.png)